molecular formula C15H17F3N4O2 B5628580 N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide

Cat. No. B5628580
M. Wt: 342.32 g/mol
InChI Key: BUXKDIDWAVOQOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to the specified chemical involves complex reactions that may include the formation of ligands and their metal complexes, showcasing the compound's potential for forming structurally diverse entities. For instance, Sarhan et al. (2017) described the synthesis of a new ligand through the reaction of acetyl isothiocyanate with 4-aminoantipyrine, which further formed complexes with transition metals, suggesting a method that could be adapted for synthesizing our compound of interest (Sarhan, Lateef, & Waheed, 2017).

Molecular Structure Analysis

The analysis of the molecular structure of related compounds has been conducted using techniques such as H-1-NMR, C-13-NMR, HRMS, and single-crystal X-ray diffraction. For example, the study by Geng et al. (2023) on similar triazine compounds confirmed the structure using NMR, HRMS, FT-IR spectroscopy, and X-ray diffraction, providing insights into the potential structural characterization of our compound (Geng et al., 2023).

Chemical Reactions and Properties

The chemical reactivity of compounds bearing similar structural motifs includes a variety of reactions, such as cyclization, acylation, and the formation of heterocyclic derivatives. For instance, Ibrahim et al. (2011) detailed the cyanoacetylation reactions of amines leading to the formation of triazolo and pyrazolo pyridines, indicating the compound's capability to undergo significant transformations (Ibrahim, Behbehani, Makhseed, & Elnagdi, 2011).

Physical Properties Analysis

Although specific studies on the physical properties of "N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide" were not identified, research on similar compounds suggests that techniques such as DFT calculations, X-ray diffraction, and spectroscopic methods can provide valuable information on molecular conformations, stability, and physical characteristics.

Chemical Properties Analysis

The chemical properties of compounds with similar structures reveal a diversity of behaviors in reactions, including methylenation and acylation, suggesting our compound may also exhibit a wide range of chemical properties. Studies like the one by Kaswan et al. (2016) on the methylenation of imidazo pyridines provide a glimpse into the potential chemical properties and reactivities that could be expected from our compound of interest (Kaswan, Nandwana, DeBoef, & Kumar, 2016).

properties

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4O2/c1-10-7-11(21(3)19-10)8-20(2)13(23)9-22-6-4-5-12(14(22)24)15(16,17)18/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXKDIDWAVOQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)CN(C)C(=O)CN2C=CC=C(C2=O)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.